Methyl 2-(6-amino-4-oxo-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a unique structure that includes a tetrahydropyrimidine ring, a phenyl group, and a trifluoromethyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE: is similar to other tetrahydropyrimidine derivatives.
METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE: shares structural similarities with compounds containing trifluoromethyl groups.
Uniqueness
The uniqueness of METHYL 2-(6-AMINO-4-OXO-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE lies in its combination of a tetrahydropyrimidine ring, a phenyl group, and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12F3N3O4S |
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Molecular Weight |
375.32 g/mol |
IUPAC Name |
methyl 2-(6-amino-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H12F3N3O4S/c1-24-11(22)13(23,14(15,16)17)8-9(18)20(12(25)19-10(8)21)7-5-3-2-4-6-7/h2-6,23H,18H2,1H3,(H,19,21,25) |
InChI Key |
FDAHXRYCJIZUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(N(C(=S)NC1=O)C2=CC=CC=C2)N)(C(F)(F)F)O |
Origin of Product |
United States |
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